A Senior Application Scientist's Guide to 4-Chloro-2-fluorobenzotrifluoride (CAS 94444-59-4): A Cornerstone Intermediate in Modern Synthesis
A Senior Application Scientist's Guide to 4-Chloro-2-fluorobenzotrifluoride (CAS 94444-59-4): A Cornerstone Intermediate in Modern Synthesis
Abstract: This technical guide provides an in-depth analysis of 4-Chloro-2-fluorobenzotrifluoride, a halogenated aromatic compound identified by CAS number 94444-59-4. As a trifluoromethyl-substituted building block, it holds significant value for researchers and professionals in the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of facts to explore the compound's physicochemical properties, predicted spectral characteristics, and its strategic role in synthetic chemistry. We will detail a representative synthesis pathway, grounded in established industrial methods for analogous compounds, and elucidate the rationale behind key procedural steps. Furthermore, this guide examines the molecule's reactivity, outlining its potential for constructing complex molecular architectures. Safety, handling, and storage protocols are also detailed to ensure its responsible application in a laboratory and industrial setting.
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of drug discovery and advanced material science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. Fluorinated compounds, such as 4-Chloro-2-fluorobenzotrifluoride, are indispensable intermediates. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and alter electronic properties, which can lead to improved efficacy and bioavailability of active pharmaceutical ingredients (APIs).[1]
4-Chloro-2-fluorobenzotrifluoride is a uniquely functionalized benzene ring. The specific arrangement of a chloro, a fluoro, and a trifluoromethyl group provides multiple, distinct reaction sites, offering synthetic chemists a versatile platform for diversification. This guide serves as a comprehensive resource for scientists, explaining not just the "what" but the "why" behind the properties, synthesis, and application of this valuable compound.
Physicochemical Properties & Structural Analysis
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data inform reaction setup, purification strategies, and safety protocols.
Core Properties
The key physicochemical data for 4-Chloro-2-fluorobenzotrifluoride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 94444-59-4 | [2][3][4] |
| Molecular Formula | C₇H₃ClF₄ | [2][3] |
| Molecular Weight | 198.55 g/mol | [2][3][4] |
| Appearance | Liquid | |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Boiling Point | 152.0 ± 35.0 °C at 760 mmHg | [2] |
| Flash Point | 50.7 ± 19.4 °C | [2] |
| Refractive Index | 1.433 | [2] |
| InChI Key | VRVYSPQZUGVNKJ-UHFFFAOYSA-N |
Molecular Structure
The substitution pattern on the benzene ring is the primary determinant of the compound's reactivity and function.
Caption: Structure of 4-Chloro-2-fluorobenzotrifluoride.
Predicted Spectroscopic Signatures
While specific spectral data for this exact CAS number is not widely published, we can predict its key features based on its structure and data from analogous compounds. This predictive analysis is crucial for quality control and reaction monitoring.
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¹H NMR: The aromatic region would display three distinct signals. The proton at C6 would likely appear as a doublet of doublets, coupled to the adjacent proton at C5 and the fluorine at C2. The proton at C5 would be a doublet of doublets, coupled to the protons at C6 and C3. The proton at C3 would appear as a doublet, coupled to the proton at C5.
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¹³C NMR: Seven unique carbon signals are expected. The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to the fluorine and chlorine atoms (C2 and C4) will also exhibit characteristic C-F and C-Cl coupling, though C-Cl coupling is often not resolved.
-
¹⁹F NMR: Two signals are anticipated. The -CF₃ group would appear as a singlet (or a finely split multiplet due to long-range coupling with aromatic protons). The fluorine atom at C2 would appear as a multiplet due to coupling with the neighboring aromatic protons.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 198. An M+2 peak with approximately one-third the intensity of the M+ peak would be present, which is the characteristic isotopic signature of a molecule containing one chlorine atom.
A Representative Synthetic Pathway
The synthesis of substituted benzotrifluorides typically follows a well-established industrial sequence: radical chlorination of the methyl group on a toluene precursor, followed by a halogen exchange (HALEX) reaction to form the trifluoromethyl group.[5][6] The following protocol is a representative, field-proven workflow adapted for the synthesis of 4-Chloro-2-fluorobenzotrifluoride.
Caption: Representative two-step synthesis workflow.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes and should only be performed by trained chemists in a properly equipped laboratory with all necessary safety precautions.
Step 1: Synthesis of 4-Chloro-2-fluoro-1-(trichloromethyl)benzene
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Reactor Setup: Charge a 3-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, a condenser, and a gas outlet leading to a scrubber (e.g., NaOH solution) with 4-chloro-2-fluorotoluene.
-
Initiation: Heat the reaction vessel to 110-120 °C. Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN). Some industrial processes may also utilize UV light to facilitate the initiation.
-
Chlorination: Bubble chlorine gas (Cl₂) through the heated solution at a controlled rate.
-
Causality Insight: The reaction proceeds via a free radical chain mechanism. Heat or UV light initiates the homolytic cleavage of Cl₂ into chlorine radicals. These radicals abstract a hydrogen atom from the methyl group, and the resulting benzylic radical reacts with another molecule of Cl₂. This process repeats until all three hydrogens are substituted.
-
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or by measuring the density of the reaction mixture. The reaction is complete when the starting material and mono/di-chlorinated intermediates are below the desired threshold.
-
Termination: Stop the flow of chlorine gas and purge the system with an inert gas (e.g., nitrogen) to remove any residual Cl₂ and HCl byproduct. The crude product, 4-chloro-2-fluoro-1-(trichloromethyl)benzene, is typically used directly in the next step.
Step 2: Synthesis of 4-Chloro-2-fluorobenzotrifluoride
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Reactor Setup: Transfer the crude trichloromethyl intermediate into a suitable pressure reactor (e.g., a Hastelloy autoclave).
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Fluorination: Cool the reactor and carefully add anhydrous hydrogen fluoride (HF). The molar ratio of HF to the substrate is typically in excess (e.g., 3-4 equivalents).
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Causality Insight: This is a halogen exchange reaction. The high pressure and temperature facilitate the nucleophilic substitution of the chlorine atoms on the trichloromethyl group with fluorine from HF. The reaction is driven forward by the formation of the more stable C-F bonds and the removal of the HCl byproduct as a gas.
-
-
Reaction Conditions: Seal the reactor and heat it to 90-105 °C. The pressure will build to approximately 2.2-2.7 MPa.[5] Maintain these conditions for 50-60 minutes.[5]
-
Workup: After cooling the reactor and carefully venting the HCl gas to a scrubber, the crude product is obtained. It is typically washed with a weak base (e.g., aqueous sodium bicarbonate) to neutralize residual acid, followed by washing with water.
-
Purification: The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation under atmospheric pressure to yield the final product with high purity.
-
Self-Validation: The purity of the final product should be confirmed by GC analysis (>98%). The structure should be validated by spectroscopic methods (NMR, MS) and compared against the predicted signatures.
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Chemical Reactivity and Synthetic Applications
The synthetic utility of 4-Chloro-2-fluorobenzotrifluoride stems from the distinct electronic properties of its substituents, which create specific sites for further functionalization.
Caption: Key reactivity pathways for synthetic diversification.
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Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the trifluoromethyl group strongly activates the ring towards SNAr. Both the chlorine at C4 (para to -CF₃) and the fluorine at C2 (ortho to -CF₃) are activated. Generally, the C-Cl bond is a better leaving group in these reactions, making the C4 position the most probable site for substitution by nucleophiles such as amines, alkoxides, or thiolates. This is a primary pathway for introducing nitrogen- or oxygen-containing functional groups, which are ubiquitous in pharmaceuticals.
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Metal-Catalyzed Cross-Coupling: The C-Cl and C-F bonds can serve as handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira). This allows for the formation of new C-C, C-N, or C-O bonds, enabling the construction of complex molecular scaffolds. The C-Cl bond is significantly more reactive than the C-F bond in typical palladium-catalyzed reactions, allowing for selective functionalization at the C4 position.
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Electrophilic Aromatic Substitution: The ring is highly deactivated by the three electron-withdrawing groups, making electrophilic substitution reactions (e.g., nitration, Friedel-Crafts) very difficult and unlikely to be synthetically useful.
Safety, Handling, and Storage
Proper handling of halogenated intermediates is paramount for laboratory safety. 4-Chloro-2-fluorobenzotrifluoride is classified as an irritant.[2][7]
| Hazard Information | GHS Classification | Precautionary Codes |
| Pictogram | GHS07 (Exclamation Mark) | P261, P271, P280 |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
5.1. Handling Protocols
-
Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][9]
-
Avoiding Ignition: Keep away from heat, sparks, and open flames.[10] Use non-sparking tools and take precautionary measures against static discharge.[8][10]
-
Exposure Control: Avoid breathing vapors or mist.[9] Avoid contact with skin and eyes.[8]
5.2. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[10]
Conclusion
4-Chloro-2-fluorobenzotrifluoride (CAS 94444-59-4) is more than just a collection of atoms; it is a strategically designed chemical intermediate. Its unique substitution pattern provides a stable yet reactive scaffold that is highly valuable for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, reactivity, and the mechanistic basis of its synthesis allows researchers to leverage its full potential efficiently and safely. This guide provides the foundational knowledge and practical insights necessary for its successful application in advancing chemical innovation.
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